2,3-Dimethylphenylmagnesium bromide
Overview
Description
2,3-Dimethylphenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically formed by the reaction of an alkyl or aryl halide with magnesium metal. The Grignard reagents are highly reactive and can be used to form carbon-carbon bonds, making them valuable tools for building complex organic molecules.
Synthesis Analysis
The synthesis of arylmagnesium bromides, such as 2,3-dimethylphenylmagnesium bromide, can be achieved through modern cross-coupling techniques. These methods avoid the use of pyrophoric aryllithiums and the need to prepare arylboronic acids as intermediates. For instance, the synthesis of related compounds like 3,3''-dimethylquaterphenyl and 2',3''-dimethyl-p-sexiphenyl (DMSP) has been reported to proceed in high yield using an air-stable palladium catalyst .
Molecular Structure Analysis
While the specific molecular structure of 2,3-dimethylphenylmagnesium bromide is not detailed in the provided papers, the structure of a related Grignard reagent, the dimeric ethylmagnesium bromide/diisopropyl ether complex, has been studied using single crystal X-ray diffraction techniques. This complex is dimeric, with magnesium being four-coordinate and the dimers formed through bridging bromine atoms . This information provides insight into the typical coordination environment of magnesium in Grignard reagents.
Chemical Reactions Analysis
Grignard reagents are known for their ability to participate in a variety of chemical reactions. For example, the treatment of dimethylmagnesium with alpha-diimine ligands can lead to the formation of neutral methyl-bridged dimeric complexes through single electron transfer (SET) processes. These reactions can be influenced by the solvent and temperature, leading to different products such as the formation of a complex where methyl transfer to a ligand imine carbon atom has occurred .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dimethylphenylmagnesium bromide would be expected to be similar to those of other Grignard reagents. These compounds are typically sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres for handling. They are also known for their nucleophilic character, which allows them to react with a variety of electrophiles. The reactivity can be influenced by the nature of the solvent, temperature, and the structure of the Grignard reagent itself .
Scientific Research Applications
Organic Synthesis Enhancements
One prominent application of 2,3-dimethylphenylmagnesium bromide is in the Suzuki reaction, where it reacts with triisopropyl borate to produce 3,5-dimethylphenylboronic acid and bis(3,5-dimethylphenyl)borinic acid. This process demonstrates its utility in creating boronic acids and derivatives for cross-coupling reactions, highlighting its role in constructing complex organic molecules efficiently Winkle and Schaab, 2001.
Advancements in Heterocycle Synthesis
2,3-Dimethylphenylmagnesium bromide has been shown to contribute to the synthesis of rotationally restricted 9-arylacridines, showcasing its role in the formation of heterocyclic compounds. This application underscores its importance in the synthesis of molecules with potential pharmaceutical relevance Zhang et al., 2013.
Enantioselective Synthesis
In research focusing on chiral chemistry, 2,3-dimethylphenylmagnesium bromide has been used in the synthesis of enantiopure dihydro-4-pyridones. This process demonstrates its capability in enantioselective synthesis, providing chiral building blocks for further chemical transformations Comins et al., 2002.
Materials Science and Nanotechnology
While not directly related to 2,3-dimethylphenylmagnesium bromide, research on superparamagnetic iron oxide nanoparticles (SPIONs) and their biocompatibility provides insight into the broader field of materials science, particularly in the development of biomedical applications such as drug delivery systems and contrast agents for magnetic resonance imaging (MRI). These studies explore the synthesis, characterization, and cytotoxicity of nanoparticles, contributing to our understanding of how materials can be engineered for specific biomedical applications Mahmoudi et al., 2009; Zhou et al., 2010.
Safety And Hazards
properties
IUPAC Name |
magnesium;1,2-dimethylbenzene-6-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYPCKZZTIAODG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[C-]=C1C.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylphenylmagnesium bromide | |
CAS RN |
134640-85-0 | |
Record name | 2,3-Dimethylphenylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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